Paracelsin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Paracelsin(cas 88526-44-7) is a peptide antibiotic from Trichoderma reesei Simmons.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Paracelsin exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi. Its mechanism involves disrupting cell membranes by forming ion channels, which can lead to cell lysis and death. This property makes this compound a candidate for developing new antibiotics in an era of increasing antibiotic resistance.

- Gram-positive Bacteria : Studies have shown that this compound is effective against various strains of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

- Fungal Infections : this compound also demonstrates antifungal activity, making it a potential treatment for fungal infections that are resistant to conventional therapies .

Cytotoxic Effects

While this compound shows promise as an antimicrobial agent, it also exhibits cytotoxicity towards mammalian cells. This duality necessitates careful consideration in therapeutic applications.

- Mammalian Cell Lines : Research indicates that concentrations of this compound above 0.3 mg/ml can inhibit the growth of porcine kidney cells and other mammalian cell lines . This cytotoxic effect raises questions about its safety and efficacy in clinical settings.

- Aquatic Toxicity : this compound has been shown to affect aquatic indicator species, indicating potential environmental implications if used widely .

Biotechnological Applications

This compound's unique properties make it a valuable compound in biotechnology, particularly in enzyme production and biocontrol.

- Enzyme Production : The production of this compound by T. reesei is linked to its ability to produce cellulases and other enzymes used in industrial applications such as biofuel production and food processing . The enzyme production capabilities of T. reesei have been exploited for decades, with ongoing research into optimizing these processes.

- Biocontrol Agents : Due to its antifungal properties, this compound may serve as a biocontrol agent against plant pathogens, offering an environmentally friendly alternative to chemical pesticides .

Structural Studies and Molecular Dynamics

Understanding the structure of this compound is crucial for elucidating its mechanisms of action and optimizing its applications.

- Molecular Characterization : Advanced techniques such as NMR spectroscopy have been employed to characterize this compound's structure . Insights gained from these studies can inform the design of novel peptides with enhanced bioactivity.

- Molecular Dynamics Simulations : Research utilizing molecular dynamics simulations has provided insights into the dynamic behavior of this compound structures, revealing information about their stability and interaction with biological membranes .

Case Studies

Several studies illustrate the applications and implications of this compound:

| Study | Findings | Application |

|---|---|---|

| Atanasova et al., 2010 | Demonstrated antimicrobial activity against Gram-positive bacteria | Potential antibiotic development |

| Násztor et al., 2013 | Investigated structural diversity among peptaibols including this compound | Basis for designing bioactive peptides |

| Tyagi et al., 2019 | Examined cytotoxic effects on mammalian cells | Safety assessments for therapeutic use |

Eigenschaften

CAS-Nummer |

88526-44-7 |

|---|---|

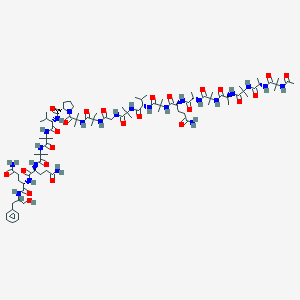

Molekularformel |

C88H145N23O24 |

Molekulargewicht |

1909.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C88H145N23O24/c1-44(2)60(69(125)108-87(23,24)78(134)109-85(19,20)75(131)99-53(35-38-57(90)115)66(122)98-52(34-37-56(89)114)65(121)96-51(43-112)41-50-31-28-27-29-32-50)100-68(124)55-33-30-40-111(55)79(135)88(25,26)110-77(133)86(21,22)103-59(117)42-92-71(127)80(9,10)107-70(126)61(45(3)4)101-76(132)84(17,18)106-67(123)54(36-39-58(91)116)97-62(118)46(5)93-73(129)82(13,14)104-64(120)48(7)95-74(130)83(15,16)105-63(119)47(6)94-72(128)81(11,12)102-49(8)113/h27-29,31-32,44-48,51-55,60-61,112H,30,33-43H2,1-26H3,(H2,89,114)(H2,90,115)(H2,91,116)(H,92,127)(H,93,129)(H,94,128)(H,95,130)(H,96,121)(H,97,118)(H,98,122)(H,99,131)(H,100,124)(H,101,132)(H,102,113)(H,103,117)(H,104,120)(H,105,119)(H,106,123)(H,107,126)(H,108,125)(H,109,134)(H,110,133)/t46-,47-,48-,51?,52-,53-,54-,55-,60-,61-/m0/s1 |

InChI-Schlüssel |

BTEMFPRMBHUSHB-PKESLDLMSA-N |

SMILES |

CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |

Kanonische SMILES |

CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Sequenz |

XAXAXAQXVXGXXPVXXQQF |

Synonyme |

paracelsin paracelsin A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.